molecular formula C20H30O2 B074459 trans-Communic acid CAS No. 1231-35-2

trans-Communic acid

Cat. No. B074459
CAS RN: 1231-35-2
M. Wt: 302.5 g/mol
InChI Key: YGBZFOQXPOGACY-VWVSFFKRSA-N
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Description

Trans-Communic acid is a chemical compound that falls under the category of labdanes . It is found in many plant species, mainly conifers, predominating in the genus Juniperus . The chemical formula of trans-Communic acid is C₂₀H₃₀O₂ .


Synthesis Analysis

Communic acids have been used as chiral building blocks for the synthesis of bioactive natural products . They have proven useful as chirons for the synthesis of quassinoids (formal), abietane antioxidants, ambrox and other perfume fixatives, podolactone herbicides, etc., featuring shorter and more efficient processes .


Molecular Structure Analysis

The molecular structure of trans-Communic acid consists of a labdane skeleton containing three double bonds and a carboxyl group at position 19 . The 2D chemical structure image of trans-Communic acid is also called the skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Synthesis of Drimanes

  • Selective Ozonolysis : trans-Communic acid, found in the Cupresaceas family, is used in synthesizing drimanes. The process involves selective ozonolysis, leading to the production of various compounds, including aldehyde and enol-acetate, as well as drimane (Barrero, Sánchez, & Altarejos Joaquín, 1989).

Spectroscopic Studies

  • Raman and FTIR Spectroscopy : Communic acids, including trans-Communic acid, have been studied using Raman and FTIR spectroscopy. These studies focus on establishing spectral assignments for different stereoisomers of communic acids, which are crucial components in fossil resins and can be used for synthesizing bioactive compounds (Montoro, Tortajada, Lobato, Baonza, & Taravillo, 2020).

Osteogenic Activity

  • Antiosteoporotic Activity : trans-Communic acid exhibits antiosteoporotic activity. It has shown positive effects on osteogenic processes, such as enhancing alkaline phosphatase activity, mineralization, and expression of osteogenic genes in mouse models. This suggests potential applications in treating diseases associated with bone loss (Khan, Dev, Lahiri, Dixit, Trivedi, Singh, & Maurya, 2014).

High-Pressure Studies

  • Pressure-Induced Changes : The chemical pathways in the formation of fossil resins under high-pressure conditions involving trans-Communic acid have been studied. This research provides insights into the potential polymerization processes under such conditions, which is significant for understanding the formation of fossil resins (Montoro, Taravillo, Povedano, Tortajada, & Baonza, 2017).

Safety And Hazards

According to the safety data sheet of trans-Communic acid, it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBZFOQXPOGACY-VWVSFFKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348411
Record name trans-Communic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Communic Acid

CAS RN

10178-32-2, 1231-35-2
Record name Communic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010178322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Communic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMMUNIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SER34Y2ER9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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